molecular formula C25H19Cl3N2O3 B333490 4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B333490
M. Wt: 501.8 g/mol
InChI Key: NCAGXPBTFKORGK-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with increased hydrogen content.

Scientific Research Applications

4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the specific biological or chemical context. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H19Cl3N2O3

Molecular Weight

501.8 g/mol

IUPAC Name

(4E)-4-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C25H19Cl3N2O3/c1-15-19(25(31)30(29-15)18-8-9-20(26)21(27)13-18)10-17-11-22(28)24(23(12-17)32-2)33-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3/b19-10+

InChI Key

NCAGXPBTFKORGK-VXLYETTFSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)C4=CC(=C(C=C4)Cl)Cl

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OC)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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